

Physicochemical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-amino-4,4,4-trifluorocrotonate

Cat. No.: B1580629

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 3-amino-4,4,4-trifluorocrotonate**

Introduction

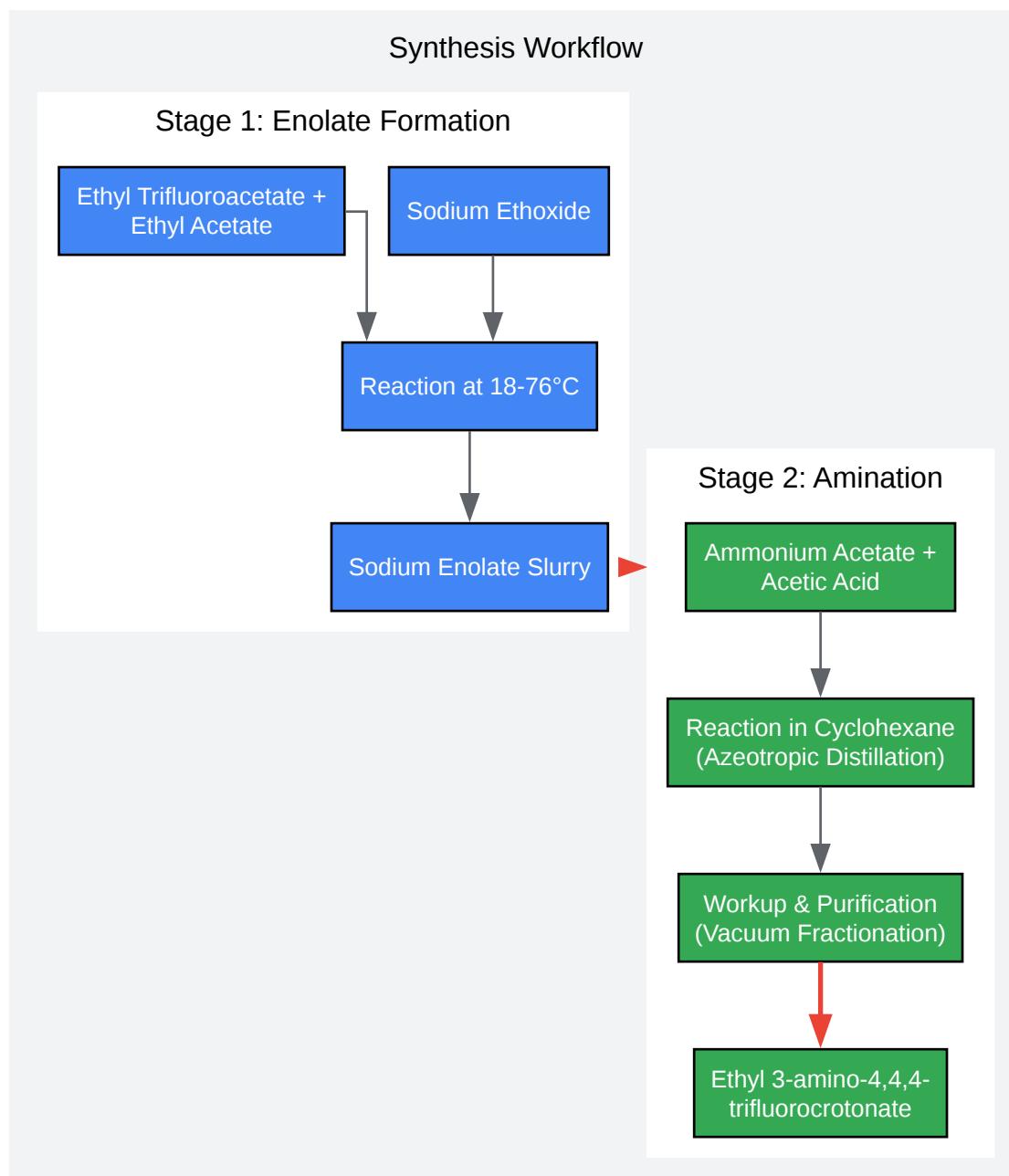
Ethyl 3-amino-4,4,4-trifluorocrotonate, with the CAS number 372-29-2, is a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research.^[1] Its structure, featuring a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, imparts unique reactivity and desirable properties for the synthesis of complex molecules.^[1] The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity in derivative compounds, while the amino group provides a site for nucleophilic reactions, making it a versatile building block.^[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its role as a key intermediate.

Physicochemical Properties

The key physicochemical properties of **Ethyl 3-amino-4,4,4-trifluorocrotonate** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry. The compound presents as a white or colorless to light yellow substance that can be a low-melting solid or a clear liquid, depending on the ambient temperature.^{[2][3]}

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₈ F ₃ NO ₂	[1][2][4]
Molecular Weight	183.13 g/mol	[2][4][5]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[2][3]
Melting Point	24-26 °C	[1][2][5]
Boiling Point	83 °C at 15 mmHg	[1][2][5]
Density	1.245 g/mL at 25 °C	[1][5]
Refractive Index (n _{20/D})	1.424	[5]
Flash Point	65 °C (149 °F) - closed cup	[5]
Solubility	Slightly soluble in Chloroform and Methanol	[5][6]
Storage Conditions	Store at 2-8°C, protected from light	[5]
InChIKey	NXVKRKUGIINGHD-UHFFFAOYSA-N	[1]

Experimental Protocols


Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate

A common and efficient method for the synthesis of **Ethyl 3-amino-4,4,4-trifluorocrotonate** involves the reaction of an alkyl trifluoroacetate with an alkyl acetate in the presence of a base, followed by treatment with an amine source.[7][8]

Two-Stage Synthesis Protocol:

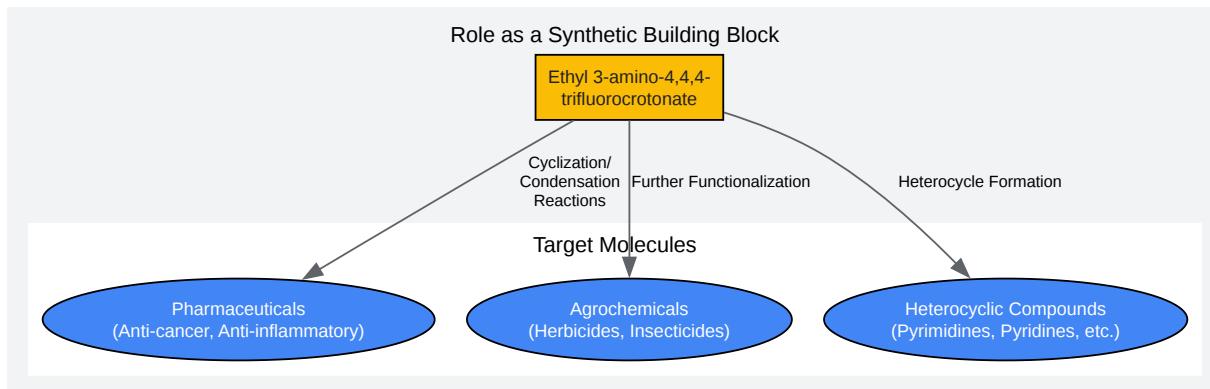
- Formation of the Sodium Enolate:

- In a reaction vessel inertized with nitrogen, ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) are combined.[8]
- With efficient cooling to maintain a temperature of 18-20 °C, solid sodium ethoxide (0.5 mol) is added portion-wise over 30 minutes.[8]
- The resulting mixture is stirred at 30 °C for 30 minutes, followed by heating at 76 °C for 4 hours.[8]
- Excess ethyl acetate and the ethanol byproduct are removed by distillation to yield a slurry of the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate.[8]
- Amination Reaction:
 - To the enolate slurry, cyclohexane (250 mL) is added, followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[5][8]
 - The suspension is heated to boiling, and water is removed by azeotropic distillation with cyclohexane refluxing back into the reaction mixture.[5][8]
 - The reaction is typically monitored and continued for approximately 5 hours.[5][8]
 - After completion, water (300 mL) is added to the cooled mixture, and the organic phase is separated.[5][8]
 - Cyclohexane is removed from the organic phase by distillation, and the crude product is purified by vacuum fractionation to yield pure **Ethyl 3-amino-4,4,4-trifluorocrotonate**.[5][8]

[Click to download full resolution via product page](#)

Caption: General workflow for the two-stage synthesis.

Characterization Methods


The identity and purity of the synthesized **Ethyl 3-amino-4,4,4-trifluorocrotonate** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet around 4.08 ppm and a triplet around 1.18 ppm), the vinyl proton (a singlet around 4.86 ppm), and the amine protons (a broad signal around 7.6 ppm).[5][8] The sample is typically dissolved in a deuterated solvent such as CDCl₃ for analysis.[9]
- ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon (around 168 ppm), the carbon atoms of the double bond (C-NH₂ around 147 ppm and CH around 82 ppm), the trifluoromethyl carbon (a quartet around 120 ppm), and the ethyl group carbons (around 59 ppm and 14 ppm).[5][8]
- Mass Spectrometry (MS):
 - Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight. The molecular ion peak ([M]⁺) is observed at m/z = 183.[5][8] A top peak is often observed at m/z = 138.[4]
- Infrared (IR) Spectroscopy:
 - The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations for the amine group, C=O stretching for the ester, C=C stretching for the alkene, and strong C-F stretching vibrations for the trifluoromethyl group.

Applications in Synthesis

Ethyl 3-amino-4,4,4-trifluorocrotonate is a valuable intermediate for the synthesis of various biologically active compounds, particularly trifluoromethyl-substituted heterocycles.[1][6][10]

[Click to download full resolution via product page](#)

Caption: Utility in synthesizing diverse chemical entities.

Its bifunctional nature, possessing both an enamine and an ester group, allows for a variety of cyclization and condensation reactions. This makes it a key starting material for creating libraries of novel compounds for drug discovery and crop protection development programs.[\[2\]](#) [\[10\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 3-Amino-4,4,4-trifluorocrotonate | 372-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Ethyl 3-amino-4,4,4-trifluorocrotonate | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 3-amino-4,4,4-trifluorocrotonate CAS#: 372-29-2 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]
- 8. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]
- 9. Ethyl 3-amino-4,4,4-trifluorocrotonate(372-29-2) 1H NMR spectrum [chemicalbook.com]
- 10. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Physicochemical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580629#physicochemical-properties-of-ethyl-3-amino-4,4,4-trifluorocrotonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com